molecular formula C9H5ClN2O2S B2998512 2-Chloro-4-(3-nitrophenyl)thiazole CAS No. 1188122-55-5

2-Chloro-4-(3-nitrophenyl)thiazole

Cat. No. B2998512
M. Wt: 240.66
InChI Key: YKJLHPOQANIGHK-UHFFFAOYSA-N
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Description

“2-Chloro-4-(3-nitrophenyl)thiazole” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

Thiazoles have a five-membered aromatic ring with sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of “2-Chloro-4-(3-nitrophenyl)thiazole” specifically has not been detailed in the sources retrieved.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-4-(3-nitrophenyl)thiazole” are not detailed in the retrieved sources, thiazole derivatives have been known to exhibit various biological activities, which could suggest a range of possible chemical reactions .

Scientific Research Applications

Antimicrobial Activity

Thiazoles and their derivatives have shown significant antimicrobial activity . They have been used in the synthesis of various drugs, including sulfazole, a short-acting sulfa drug .

Anticancer Activity

Thiazoles are also known for their anticancer properties. For example, tiazofurin is a thiazole-containing drug used in cancer treatment .

Anti-Inflammatory Activity

Some synthesized compounds of thiazoles have shown anti-inflammatory activity comparable to that of the standard ibuprofen drug .

Antioxidant Activity

A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .

Anti-Alzheimer Activity

Thiazoles have shown potential in the treatment of Alzheimer’s disease .

Antihypertensive Activity

Thiazoles have also been associated with antihypertensive activities .

Antibacterial and Antioxidant Activities

Thiazole-based Schiff base compounds have shown significant antibacterial and antioxidant activities . For instance, one of the synthesized compounds demonstrated good activities towards Gram-negative E. coli and Gram-positive S. aureus . Moreover, some compounds displayed better DPPH radical scavenging potency compared to ascorbic acid .

Antifungal Activity

Thiazole derivatives have also been found to have potent antifungal activity against Candida albicans and Candida glabrata . The antifungal medication abafungin, which is used to suppress skin infections caused by various fungi, is a notable example .

Biological Applications of Thiourea Derivatives

Thiourea and its derivatives, which include thiazoles, have diverse biological applications. They have been found to possess antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Enzyme Modulation

Thiazole-based Schiff base compounds have shown significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism .

Antiproliferative Activities

These compounds have also demonstrated to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .

DNA Gyrase B Inhibition

The binding affinity of the synthesized compounds against DNA gyrase B is within −7.5 to −6.0 kcal/mol, compared to amoxicillin (−6.1 kcal/mol). The highest binding affinity was achieved for certain compounds .

Human Peroxiredoxin 5 Inhibition

Some compounds displayed the binding affinity values against human peroxiredoxin 5. These values are higher than that of ascorbic acid, in good agreement with the experimental findings .

Analgesic Activity

Thiazoles have been found to have analgesic activity. It was observed that the presence of a thiazolidinone ring led to greater anti-inflammatory and analgesic activity .

Superoxide Anion Scavenging

Certain thiazole derivatives showed the best superoxide anion scavenging activity .

properties

IUPAC Name

2-chloro-4-(3-nitrophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2S/c10-9-11-8(5-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJLHPOQANIGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-nitrophenyl)thiazole

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